Kaempferol 3,7,4'-trimethyl ether
Description
Solanum pubescens Willd
Current scientific literature available does not specifically report the isolation or identification of Kaempferol (B1673270) 3,7,4'-trimethyl ether from Solanum pubescens Willd. While studies on this plant have confirmed the presence of flavonoids and other phytochemicals, the specific compound of interest has not been mentioned. researchgate.netresearchgate.net
Ballota saxatilis subsp. saxatilis
Kaempferol 3,7,4'-trimethyl ether has been successfully isolated from the aerial parts of Ballota saxatilis subsp. saxatilis. tandfonline.commdpi.comresearchgate.nettiu.edu.iq In one study, it was a significant component of a butanol fraction of the plant extract, constituting 29.17% of that fraction. mdpi.comresearchgate.nettiu.edu.iq
Hedychium gardnerianum
This invasive plant species is a known source of this compound. nih.govwikipedia.org Research has led to the isolation of this compound from the rhizomes of Hedychium gardnerianum. nih.gov
Buccholzia coriacea
Extensive phytochemical analyses of Buccholzia coriacea seeds have identified the presence of flavonoids, among other compounds. researchgate.netrroij.comorionjournals.comijpsm.comtjnpr.org However, the specific compound this compound has not been reported in the existing literature for this plant species.
Pelargonium Species (e.g., P. karooense)
This compound has been detected as a surface flavonoid in the leaf and stem exudates of some species within the Pelargonium genus. While the presence of various flavonoids has been confirmed in many Pelargonium species, including P. graveolens, specific studies confirming the presence of this compound in Pelargonium karooense are not currently available. pelargonium.orgmdpi.comnih.govresearchgate.netnih.govmdpi.comnih.gov
Boesenbergia longiflora
The rhizomes of Boesenbergia longiflora have been identified as a natural source of this compound. researchgate.netnparks.gov.sgresearchgate.nettci-thailand.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)17-18(23-3)16(20)15-13(19)8-12(22-2)9-14(15)24-17/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQWAMGRHJQANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165752 | |
| Record name | Kaempferol trimethylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15486-34-7 | |
| Record name | 5-Hydroxy-3,7,4′-trimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol trimethylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempferol trimethylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Localization Within Specific Plant Tissues
The distribution of Kaempferol (B1673270) 3,7,4'-trimethyl ether is not uniform throughout the plant; it is often concentrated in specific tissues where it may play a role in the plant's defense and interaction with its environment.
The compound is found in the aerial parts of Ballota saxatilis subsp. saxatilis. tandfonline.commdpi.comresearchgate.nettiu.edu.iq In Hedychium gardnerianum and Boesenbergia longiflora, it is localized in the rhizomes . nih.govresearchgate.netnparks.gov.sgresearchgate.nettci-thailand.org Furthermore, research on certain Pelargonium species has shown that Kaempferol 3,7,4'-trimethyl ether is present in the leaf and stem exudates , suggesting its secretion onto the plant's surface. While flavonoids are known to be present in the trichomes of some Solanum species, the specific localization of this compound in Solanum pubescens has not been documented. researchgate.net Similarly, though flavonoids are found in the seeds of Buccholzia coriacea, the tissue-specific localization of this particular compound is unknown. researchgate.netrroij.comorionjournals.comijpsm.comtjnpr.org
| Plant Species | Tissue Localization |
| Ballota saxatilis subsp. saxatilis | Aerial Parts |
| Hedychium gardnerianum | Rhizomes |
| Pelargonium Species | Leaf and Stem Exudates |
| Boesenbergia longiflora | Rhizomes |
Biosynthetic Pathways and Metabolic Transformations of Kaempferol 3,7,4 Trimethyl Ether
Core Flavonoid Biosynthesis Precursors and Pathways (e.g., Phenylpropanoid Pathway)
The journey to synthesizing the core kaempferol (B1673270) structure begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. mdpi.com The process involves the following key steps:
Initiation: The biosynthesis starts with the condensation of one molecule of cinnamoyl-CoA and three molecules of malonyl-CoA. nih.gov This reaction is catalyzed by the enzyme chalcone (B49325) synthase. smolecule.comnih.gov
Chalcone Formation: The initial product is a naringenin-chalcone, which serves as a crucial precursor for a wide array of flavonoids. nih.gov
Isomerization: Chalcone isomerase then mediates the conversion of the chalcone into a flavanone (B1672756), specifically naringenin. nih.gov
Hydroxylation: In the subsequent step, the enzyme flavanone 3-dioxygenase introduces a hydroxyl group at the C3 position of naringenin, leading to the formation of dihydrokaempferol (B1209521). smolecule.comnih.gov
This dihydrokaempferol is the immediate precursor that, after further modification by flavonol synthase, becomes kaempferol, the scaffold upon which the final methylation steps will occur to produce Kaempferol 3,7,4'-trimethyl ether. smolecule.com
Enzymatic Methylation Mechanisms in Flavonol Biosynthesis
The conversion of the kaempferol backbone into this compound is accomplished through enzymatic methylation, a critical modification that impacts the compound's biological activity and stability. ontosight.airesearchgate.net
This biochemical reaction is mediated by a class of enzymes known as O-methyltransferases (OMTs). nih.gov The process involves the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the specific hydroxyl groups on the kaempferol structure. ontosight.ai In the case of this compound, this methylation occurs at the hydroxyl groups located at positions 3, 7, and 4' of the flavonol ring.
The specificity of these OMTs is crucial, as they must exhibit high regioselectivity to methylate the correct positions on the flavonoid substrate. ontosight.ainih.gov For example, a Kaempferol 4'-O-methyltransferase specifically catalyzes the transfer of a methyl group to the 4'-hydroxyl group of kaempferol. ontosight.ai The sequential action of different OMTs with specificity for the 3, 7, and 4' positions results in the final trimethylated compound. This enzymatic methylation is essential for producing a diverse range of bioactive methylated flavonoids in plants. ontosight.ai
Post-Synthetic Modifications: Microbial Biotransformation and Demethylation (e.g., by Blautia sp. MRG-PMF1)
Once synthesized, methylated flavonoids like this compound can be subjected to further metabolic changes, particularly by microorganisms in the human gut. The bacterium Blautia sp. MRG-PMF1, a strict anaerobe found in the human intestine, has been identified as capable of metabolizing polymethoxyflavones (PMFs). acs.org
This biotransformation involves the demethylation, or the removal of methyl groups, from the flavonoid structure. nih.gov Blautia sp. MRG-PMF1 possesses a robust ability to hydrolyze the aryl methyl ether functional groups on various PMFs, converting them back to their corresponding hydroxylated forms (aglycones). acs.orgtandfonline.comfrontiersin.org For instance, this bacterium can convert 5,7,4'-trimethoxyflavone into apigenin (B1666066) (5,7,4'-trihydroxyflavone) and 5,7-dimethoxyflavone (B190784) into chrysin. acs.orgtandfonline.com
Research into the biotransformation pathways has revealed a specific order of preference for demethylation. nih.gov The regioselectivity of the PMF demethylase in Blautia sp. MRG-PMF1 generally follows the order: C-7 > C-4' ≈ C-3' > C-5 > C-3. nih.govresearchgate.net This means the methyl group at the C-7 position is typically the first to be removed. acs.org This microbial activity highlights a significant post-synthetic modification pathway that can alter the structure and potential bioactivity of ingested methylated flavonoids. nih.gov
**Table 1: Microbial Biotransformation of Polymethoxyflavones by *Blautia sp. MRG-PMF1***
| Original Compound | Metabolite(s) | Type of Transformation | Reference |
|---|---|---|---|
| 5,7-Dimethoxyflavone (5,7-DMF) | Chrysin | Complete Demethylation | acs.org |
| 5,7,4'-Trimethoxyflavone (5,7,4'-TMF) | Apigenin | Complete Demethylation | acs.org |
| 3,5,7,4'-Tetramethoxyflavone | Kaempferol | Complete Demethylation | nih.gov |
| 3,5,7,3',4'-Pentamethoxyflavone | Quercetin (B1663063) | Complete Demethylation | nih.gov |
| 5,7,3',4'-Tetramethoxyflavone | Luteolin | Complete Demethylation | nih.gov |
| Icariin | Desmethylicaritin | Demethylation & Hydrolysis | frontiersin.org |
| Curcumin | Demethylcurcumin, Bisdesmethoxycurcumin | Demethylation | tandfonline.com |
Comparative Biosynthetic Analysis with Other Methylated Flavonoids
The biosynthesis of this compound is just one example of the broader production of methylated flavonoids in nature. The diversity of these compounds stems largely from the properties of the O-methyltransferase (OMT) enzymes involved. nih.gov
A comparative analysis reveals several key points:
Enzyme Specificity: OMTs exhibit significant diversity in their sources, substrate specificity, and the amino acid residues in their active sites. nih.gov While some OMTs may preferentially methylate kaempferol, others show a higher affinity for different flavonoid backbones, such as quercetin or luteolin. mdpi.com This substrate preference is a primary determinant of the type of methylated flavonoid produced.
Regioselectivity: The position of methylation is critical and is dictated by the enzyme's regioselectivity. nih.gov For instance, the biosynthesis of hesperetin (B1673127) and homoeriodictyol (B191827) involves methylation at different positions on the flavanone ring compared to this compound. biorxiv.orgacs.org The creation of these varied structures is often accomplished through different OMTs. For example, in engineered microbial systems, CCoAOMT7 was identified as a highly efficient OMT for producing hesperetin. researchgate.net
Natural Distribution: The types of methylated flavonoids found in nature vary significantly between plant species. The genus Citrus, for example, is a rich source of methylated flavones and flavonols, which can be both C-methylated and O-methylated. researchgate.net This contrasts with the specific trimethylated kaempferol derivative found in plants like Siparuna gigantotepala. medchemexpress.com
The study of different OMTs is crucial for synthetic biology applications, where researchers aim to engineer microorganisms for the large-scale production of specific, high-value methylated flavonoids. nih.govacs.org
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the isolation and purification of this compound from natural sources and for its analytical determination.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used technique for the initial separation and identification of compounds in a mixture. For the analysis of kaempferol and its derivatives, High-Performance Thin-Layer Chromatography (HPTLC) is often employed.
A typical HPTLC method for the separation of kaempferol involves using pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. ijper.org A common mobile phase for developing the plate is a mixture of toluene, ethyl acetate, and formic acid in a specific ratio (e.g., 6:4:1 v/v/v). ijper.orgresearchgate.net After development, the plate is scanned densitometrically at a wavelength of 254 nm for quantification. ijper.orgresearchgate.net The identification of kaempferol is confirmed by comparing the Rf value of the spot in the sample to that of a standard. researchgate.net For instance, in one study, the Rf value for kaempferol was reported to be 0.91. researchgate.net
Table 1: HPTLC Method Parameters for Kaempferol Analysis
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 HPTLC plates |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (6:4:1 v/v/v) |
| Detection Wavelength | 254 nm |
| Rf Value (Kaempferol) | ~0.91 |
Column Chromatography (CC)
Column Chromatography (CC) is a preparative technique used to isolate larger quantities of a compound. While specific details for the column chromatography of this compound are not extensively documented in the provided results, the general principle involves packing a column with a solid adsorbent (stationary phase), such as silica gel. The crude extract containing the compound is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is passed through the column to elute the different components at different rates, leading to their separation. This technique is fundamental in purifying flavonoids from plant extracts.
Liquid Chromatography (LC) Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for the separation, identification, and quantification of this compound.
Reverse-phase HPLC is a common method for analyzing kaempferol and its derivatives. sielc.com A typical method utilizes a C18 column as the stationary phase. sielc.commassbank.eu The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com For applications compatible with mass spectrometry, formic acid is preferred over phosphoric acid. sielc.com UPLC methods, which use columns with smaller particle sizes (e.g., 1.7 µm), offer faster analysis times. sielc.commassbank.eu
Table 2: Example of a UPLC Method for Flavonoid Analysis
| Parameter | Value |
| Column | Acquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm) |
| Column Temperature | 40°C |
| Mobile Phase | Gradient of acetonitrile and water |
| Detection | Mass Spectrometry |
Mass Spectrometry (MS) Applications in Structural Elucidation
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of flavonoids like this compound. It allows for the determination of the molecular weight and provides fragmentation patterns that aid in structural elucidation. The compound can be analyzed in both positive ([M+H]+) and negative ([M-H]-) ionization modes. nih.govresearchgate.net
In negative ion mode, this compound typically shows a deprotonated molecule [M-H]- at an m/z of approximately 327.086. nih.gov Tandem MS (MS/MS) experiments on this precursor ion can reveal characteristic fragment ions. For example, fragment ions at m/z 312.0629 and 285.0359 have been observed. nih.gov
In positive ion mode, while specific data for this compound is not as readily available, the fragmentation of the related compound kaempferol shows losses of small molecules like CO and H2O from the protonated molecule [M+H]+. researchgate.net
Table 3: ESI-MS Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Negative | 327.086 ([M-H]-) | 312.0629, 285.0359 |
Electron Impact Mass Spectrometry (EIMS)
Electron Impact Mass Spectrometry (EIMS) is a harder ionization technique that results in more extensive fragmentation compared to ESI-MS. While less common for the analysis of intact flavonoids due to their potential for thermal degradation, it can provide valuable structural information. The mass spectrum of the parent compound, kaempferol, under EI-MS shows a characteristic fragmentation pattern. nih.gov Though specific EIMS data for this compound is not detailed in the search results, the general fragmentation patterns of flavonoids would be expected, involving cleavages of the C-ring and losses of the methyl groups.
Conclusion
Kaempferol (B1673270) 3,7,4'-trimethyl ether is a naturally derived methylated flavonol with a distinct chemical profile and a range of documented biological activities. As a derivative of kaempferol, its methylated structure likely enhances its metabolic stability and bioavailability, making it a compound of significant scientific interest. Research has consistently highlighted its antioxidant, anti-inflammatory, and selective cytotoxic properties against cancer cells. These findings underscore the potential of Kaempferol 3,7,4'-trimethyl ether as a lead compound in the development of novel therapeutic agents for a variety of diseases. Further investigation into its specific mechanisms of action is warranted to fully elucidate its pharmacological potential.
Molecular Mechanisms of Action of Kaempferol 3,7,4 Trimethyl Ether in Vitro and in Vivo Models
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
The anticancer potential of Kaempferol (B1673270) 3,7,4'-trimethyl ether has been evaluated through its cytotoxic and antiproliferative effects on various cancer cell lines. These studies are crucial in determining the compound's efficacy and selectivity against malignant cells.
Kaempferol 3,7,4'-trimethyl ether has demonstrated a degree of selective cytotoxicity. Laboratory studies assessing its effect on different cell types have shown varied levels of activity. For instance, the compound exhibits notable cytotoxicity against human A549 lung carcinoma cells medchemexpress.com. In contrast, its activity against mouse B16 melanoma cells was found to be significantly lower, indicating a potential selective profile that warrants further investigation medchemexpress.com.
The potency of a compound's cytotoxic activity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. For this compound, IC50 values have been determined in specific cancer models. In a 72-hour assay, the compound showed an IC50 value of 3 x 10⁻⁵ M (or 30 µM) against the human A549 lung cancer cell line medchemexpress.com. Conversely, when tested against mouse B16 melanoma cells for 48 hours, the IC50 value was greater than 100 µM, highlighting its lower potency in this cell line medchemexpress.com.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 Value (µM) |
|---|---|---|---|
| A549 | Human Lung Carcinoma | 72 | 30 medchemexpress.com |
Based on the available research, there is no specific information regarding the modulation of multidrug resistance in cancer cells, such as CEM/ADR5000 leukemia cells or U87MG.ΔEGFR glioblastoma cells, by this compound.
The determined IC50 values directly reflect the impact of this compound on cancer cell viability and proliferation. The compound's ability to inhibit the growth of A549 lung cancer cells at a concentration of 30 µM demonstrates its antiproliferative effect medchemexpress.com. The reduction in cell viability is a key indicator of the compound's potential as a cytotoxic agent against this specific type of cancer medchemexpress.com.
Immunomodulatory and Anti-inflammatory Effects
While many flavonoids possess immunomodulatory and anti-inflammatory properties, the specific effects of this compound are still under investigation.
There is no specific data available from the conducted research detailing the inhibition of nitric oxide (NO) release in cellular models like RAW264.7 macrophage cells by this compound. However, studies on other methylated kaempferol derivatives and related methoxyflavones have shown anti-inflammatory activity, including the inhibition of NO production in such models nih.govbioscience.co.uk. Further research is required to determine if this compound shares this specific mechanism of action.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-hydroxy-3,7,3',4'-tetramethoxyflavone |
| Kaempferol 5,7,4'-trimethyl ether |
Influence on Inflammatory Mediators and Signaling Pathways
Kaempferol, the parent compound of this compound, demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. nih.govresearchgate.net Its mechanisms primarily involve the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.gov
The NF-κB pathway is a critical regulator of inflammation. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. nih.govnih.gov Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov Kaempferol has been shown to prevent this translocation, thereby suppressing the expression of inflammatory mediators. nih.govnih.gov Studies have indicated that kaempferol can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.govresearchgate.net This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govsemanticscholar.orgpreprints.org
The MAPK signaling pathway, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, also plays a crucial role in inflammation. semanticscholar.orgmdpi.com Kaempferol has been found to block the activation of these MAPK pathways when stimulated by inflammatory agents like lipopolysaccharide (LPS). nih.govsemanticscholar.org By inhibiting the phosphorylation of ERK, JNK, and p38, kaempferol can downregulate the expression of inflammatory enzymes and cytokines. nih.govmdpi.com For instance, in LPS-induced acute lung injury models, kaempferol exhibited a protective effect by suppressing both MAPK and NF-κB signaling pathways. nih.gov
Table 1: Influence of Kaempferol on Inflammatory Signaling Pathways
| Signaling Pathway | Key Proteins Modulated | Outcome of Modulation |
|---|---|---|
| NF-κB Pathway | IκBα, p65 subunit | Inhibition of phosphorylation and nuclear translocation, leading to decreased pro-inflammatory gene expression. nih.govnih.gov |
| MAPK Pathway | ERK, JNK, p38 | Inhibition of phosphorylation, resulting in reduced production of inflammatory mediators. nih.govsemanticscholar.orgmdpi.com |
Antioxidant Activities and Redox Homeostasis Modulation
This compound is a flavonol aglycone that has been identified to possess antioxidant activity. medchemexpress.comglpbio.commedchemexpress.com This property is central to its potential therapeutic effects, as oxidative stress is a key contributor to the pathology of numerous diseases. The antioxidant capacity of flavonoids like kaempferol is often attributed to their phenolic structure, which enables them to act as effective radical scavengers. evitachem.comresearchgate.net
The fundamental antioxidant mechanism of kaempferol and its derivatives involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. researchgate.net This process converts the highly reactive free radicals into more stable, non-toxic molecules. Kaempferol has been investigated for its ability to scavenge highly damaging radicals, including hydroxyl and superoxide (B77818) anion radicals. researchgate.net The structural features of kaempferol, particularly the hydroxyl group at the 4' position on the B-ring, are crucial for this free-radical scavenging ability. researchgate.net A study on a methylated derivative of kaempferol, 5-hydroxy-3,6,7,8,4'-pentamethoxyflavone (5HTMF), demonstrated its capacity to scavenge superoxide, hydroxyl, and nitric oxide radicals.
In vivo and in vitro studies on kaempferol and its glycosides have demonstrated their ability to modulate markers of cellular oxidative stress. One key indicator of oxidative damage is lipid peroxidation, which generates products like malondialdehyde (MDA). nih.gov Kaempferol and its glycoside derivatives, kaempferol-3-O-rutinoside and kaempferol-3-O-glucoside, have been shown to prevent increases in hepatic MDA levels in models of liver injury. nih.govresearchgate.net
Furthermore, these compounds can bolster the cellular antioxidant defense system. Treatment with kaempferol has been associated with an increase in the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD). nih.gov In studies on CCl4-induced liver damage, kaempferol glycosides helped recover the levels of SOD and glutathione (B108866) (GSH). researchgate.net By reducing the accumulation of reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense, kaempferol and its derivatives help maintain redox homeostasis and protect cells from oxidative damage. preprints.orgbiomedpress.org The methylated derivative 5HTMF was also found to significantly decrease oxidative DNA damage induced by hydrogen peroxide.
Table 2: Effects of Kaempferol and its Derivatives on Oxidative Stress Markers
| Oxidative Stress Marker | Effect |
|---|---|
| Reactive Oxygen Species (ROS) | Reduction in accumulation. biomedpress.org |
| Lipid Peroxidation (MDA) | Inhibition of increased levels. nih.gov |
| Superoxide Dismutase (SOD) | Increased activity and restoration of levels. nih.govresearchgate.net |
| Glutathione (GSH) | Recovery of levels. researchgate.net |
| Oxidative DNA Damage | Protection against damage. |
Antiviral Potentials and Receptor Binding Affinity (In Silico Studies)
Computational, or in silico, studies have become a valuable tool for screening natural compounds for potential antiviral activity by predicting their ability to bind to and inhibit key viral proteins. nih.gov Kaempferol and its derivatives have been investigated in this context for their potential to inhibit various viruses, including the Ebola virus (EBOV). qu.edu.qa
The Ebola virion is comprised of several structural and non-structural proteins that are essential for its life cycle, making them attractive targets for antiviral drugs. plos.org These include the surface glycoprotein (B1211001) (GP), which mediates viral entry, the nucleoprotein (NP), and various viral proteins (VP) like VP35 and VP30 that are involved in replication and immune evasion. nih.govplos.org Natural products, including kaempferol, have been reported to inhibit EBOV infection by targeting these different viral proteins. qu.edu.qa The primary strategy involves identifying compounds that can bind to critical sites on these proteins, thereby disrupting their function. nih.gov For example, inhibiting the GP can prevent the virus from attaching to and entering host cells. nih.gov
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein. nih.govopenmedicinalchemistryjournal.com This method calculates a "docking score" or "binding energy," where a lower value typically indicates a more stable and favorable interaction. nih.govnih.gov
In silico studies have been conducted to evaluate the binding affinity of kaempferol to various viral proteins. For instance, in studies against the SARS-CoV-2 main protease (3CLpro), kaempferol demonstrated strong binding affinities, with calculated total binding energies as low as -26.81 kcal/mol, suggesting it could act as a potent inhibitor. nih.govresearchgate.net While specific docking studies for this compound against the full panel of Ebola virus proteins are not widely available, the documented inhibitory potential of the parent kaempferol compound against EBOV suggests that its derivatives are promising candidates for further investigation. qu.edu.qa The binding of these compounds to viral targets like VP35, which acts as a polymerase cofactor and immune antagonist, could interfere with viral replication and the virus's ability to evade the host's immune response. qu.edu.qa
Table 3: Example of Kaempferol Binding Affinities from In Silico Docking Studies (SARS-CoV-2 3CLpro Target)
| Ligand | Target Protein | Binding Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Kaempferol | SARS-CoV-2 3CLpro | -26.81 | MM-GBSA nih.gov |
| Kaempferol | SARS-CoV-2 3CLpro | -25.67 | MM-GBSA nih.gov |
| Kaempferol | SARS-CoV-2 3CLpro | -17.21 | MM-GBSA nih.gov |
Note: This table provides an example of kaempferol's binding affinity from available literature to illustrate the data generated from such studies. Specific binding data for this compound against Ebola virus proteins requires further research.
Comparative Pharmacology and Structure Activity Relationships of Kaempferol 3,7,4 Trimethyl Ether
Comparison of Activities with Unmethylated Kaempferol (B1673270) and Other Kaempferol Methyl Ethers
The methylation of kaempferol can either enhance or diminish its biological activities compared to the unmethylated form. This is largely attributed to changes in bioavailability and the ability to interact with specific biological targets. researchgate.net Methylation generally increases the lipophilicity of flavonoids, which can improve their transport across cellular membranes. researchgate.net
Antioxidant Activity: The antioxidant capacity of flavonoids is critically dependent on the number and position of hydroxyl groups. mdpi.com Unmethylated kaempferol is a potent antioxidant, a property attributed to its ability to scavenge free radicals and chelate metal ions. tandfonline.commdpi.com Studies comparing kaempferol with its methylated derivatives have shown that methylation can sometimes reduce direct radical scavenging activity, as the hydroxyl groups are key hydrogen donors. mdpi.com For instance, in a comparative study, kaempferol (referred to as compound 5) showed a higher antioxidant activity (EC50=35.06±0.85 µM) than its monomethylated derivative, 3,5,7-trihydroxy-4'-methoxyflavone (compound 1) (EC50=75.49±1.76 µM). researchgate.net However, methylated flavonoids might exert antioxidant effects through other mechanisms, such as inducing the expression of antioxidant enzymes. nih.govmdpi.com Kaempferol 3,7,4'-trimethyl ether has been noted for its antioxidant properties, contributing to its potential in mitigating oxidative stress. ontosight.aimedchemexpress.comsmolecule.com
Anti-inflammatory Activity: Both kaempferol and its derivatives, including this compound, are recognized for their anti-inflammatory effects. ontosight.aismolecule.com The parent compound, kaempferol, has been shown to inhibit key inflammatory pathways like the nuclear factor kappa B (NF-κB) pathway. nih.govnih.govresearchgate.net Methylation can modulate this activity. For example, kaempferol-7-O-methylether (rhamnocitrin) demonstrated anti-inflammatory effects by inhibiting low-density lipoprotein (LDL) oxidation, with a potency similar to kaempferol. pharmacompass.com this compound is known to modulate cellular signaling pathways associated with inflammation. biosynth.com
Anticancer and Cytotoxic Activity: Kaempferol demonstrates anticancer properties against various cancer cell lines. nih.govnih.govmdpi.com The methylation of flavonoids can alter their cytotoxic effects. In some cases, methylation enhances anticancer efficacy. researchgate.net For example, the acetylation (a related modification) of kaempferol has been shown to enhance its ability to inhibit the proliferation of certain cancer cells. mdpi.com this compound has been reported to exhibit selective cytotoxic activities against several cancer cell lines. ekb.eg The table below presents a comparison of the cytotoxic activity of kaempferol and one of its acetylated derivatives against different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 46.7 |
| 4-Acetyl-Kaempferol | MDA-MB-231 (Breast Cancer) | 33.6 |
| Kaempferol | HCT-116 (Colon Cancer) | 34.85 |
| 4-Acetyl-Kaempferol | HCT-116 (Colon Cancer) | 28.53 |
| Kaempferol | HepG2 (Liver Cancer) | 33.38 |
| 4-Acetyl-Kaempferol | HepG2 (Liver Cancer) | 23.2 |
Data sourced from a study on acetylated flavonoids. mdpi.com
Influence of Methylation Pattern on Specific Biological Activities and Target Interactions
The specific pattern of methylation on the flavonoid skeleton is a crucial determinant of biological activity and target interaction. The presence of methoxy (B1213986) groups at positions 3, 7, and 4' in this compound confers a unique pharmacological profile.
Methylation, by replacing a polar hydroxyl group with a non-polar methoxy group, increases the lipophilicity and metabolic stability of the flavonoid. researchgate.net This can lead to improved oral bioavailability and enhanced ability to cross biological membranes, potentially increasing the compound's access to intracellular targets. researchgate.net
In the context of specific target interactions, the methylation pattern is critical. For instance, in the inhibition of the BACE1 enzyme, a target in Alzheimer's disease therapy, O-methylated flavonoids have shown significant efficacy. nih.gov Studies on quercetin (B1663063), a closely related flavonoid, have highlighted that the methylation status at various positions, including the 3, 7, and 4' carbons, is important for enhancing anti-proliferative activity in colorectal cancer cells. elsevierpure.comnih.gov
Conversely, for some activities, methylation can be detrimental. For example, in the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme, methylation of hydroxyl groups at the C3', C4', and C7 positions tended to decrease inhibitory activity. researchgate.net Similarly, in terms of antibacterial action, methylation of hydroxyl groups on the B-ring can reduce activity. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Identified Pharmacological Targets
The biological activities of flavonoids like this compound are governed by their structural features. Structure-activity relationship (SAR) studies help to elucidate the key molecular determinants for their pharmacological effects.
For Antioxidant Activity: The primary structural features for the radical scavenging activity of flavonoids are the hydroxyl groups, particularly the catechol group (3',4'-dihydroxy) in the B-ring and the 3-hydroxyl group in the C-ring. researchgate.net The 2,3-double bond in conjugation with the 4-oxo group in the C-ring also contributes by delocalizing the electron after radical scavenging. researchgate.net Since this compound has methoxy groups at positions 3, 7, and 4', its direct radical scavenging capacity may be reduced compared to unmethylated kaempferol. However, its antioxidant effect might be mediated through the modulation of antioxidant enzymes. mdpi.comnih.gov
For Anti-inflammatory Activity (NF-κB Inhibition): The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of flavonoids. nih.gov SAR studies have indicated that the planar structure conferred by the C2=C3 double bond is important. researchgate.net While free hydroxyl groups at positions 3 or 7 have been associated with anti-inflammatory effects, methylation does not necessarily abolish this activity. researchgate.net this compound's ability to modulate inflammatory pathways suggests that its specific methylation pattern is compatible with interacting with targets in the NF-κB pathway, possibly by affecting upstream kinases or the transcription factor itself. smolecule.comresearchgate.net
For Anticancer Activity: The anticancer activity of flavonoids is also dictated by their structure. The C2-C3 double bond, the 4-carbonyl group, and the pattern of hydroxylation are considered important for cytotoxicity. japsonline.com Methylation can enhance anticancer activity by increasing cellular uptake and stability. researchgate.net The substitution pattern on both the A and B rings influences the potency and selectivity against different cancer cell lines. For instance, studies on quercetin derivatives show that methylation at specific positions can enhance anti-proliferative activity against colorectal cancer cells. elsevierpure.comnih.gov This suggests that the trimethylation pattern of this compound may contribute to its selective cytotoxicity against cancer cells. ekb.eg
Emerging Research Perspectives and Future Directions for Kaempferol 3,7,4 Trimethyl Ether
Exploration of Novel Biological Targets and Signaling Pathways
Initial research has primarily highlighted the antioxidant and anti-inflammatory activities of Kaempferol (B1673270) 3,7,4'-trimethyl ether. medchemexpress.comnih.govdergipark.org.trnih.govnih.govresearchgate.net The compound is known to modulate cellular signaling pathways associated with these effects. medchemexpress.com A key mechanism of action that has been identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammatory responses. chemicalbook.com
Beyond its anti-inflammatory and antioxidant properties, Kaempferol 3,7,4'-trimethyl ether has demonstrated selective cytotoxic activities against a range of cancer cell lines. copernicus.orgnih.govmdpi.comresearchgate.net This has opened up a significant avenue of research into its potential as an anticancer agent. Future studies are expected to delve deeper into the specific molecular targets and signaling cascades affected by this compound in cancerous cells, aiming to elucidate its precise mechanisms of action. The exploration of its effects on pathways involved in apoptosis, cell cycle regulation, and metastasis is a key area of focus.
Further research is also warranted to identify novel biological targets beyond its currently known activities. Its potential to modulate pathways implicated in cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome is an area of growing interest. medchemexpress.com Identifying the full spectrum of its biological interactions will be crucial for unlocking its therapeutic potential.
Advances in Synthetic Accessibility and Yield Optimization for Research Applications
Currently, this compound is primarily obtained through extraction from natural sources. It has been isolated from various plants, including the leaves of Siparuna gigantotepala nih.govdergipark.org.trnih.govnih.govresearchgate.net, the rhizomes of Curcuma aromatica nih.govmdpi.com, and the invasive plant Hedychium gardnerianum. A comprehensive list of plant sources can be found in the literature.
While natural product extraction is a valuable source, the development of efficient synthetic routes is crucial for ensuring a stable and scalable supply for extensive research and potential future clinical applications. Known synthetic methods include cross aldol (B89426) condensation, ortho-demethylation, and iodine-mediated oxidative cyclization followed by methylation. chemicalbook.com
A significant challenge and a key future direction is the optimization of these synthetic pathways to improve yields and reduce costs. High-yield synthesis is a critical step to facilitate more comprehensive preclinical and clinical investigations. Future research will likely focus on developing more efficient catalytic systems, streamlining reaction steps, and exploring green chemistry approaches to make the synthesis more sustainable and economically viable.
Table 1: Natural and Synthetic Sources of this compound
| Source Type | Specific Source/Method | Reference(s) |
| Natural | Siparuna gigantotepala (leaves) | nih.govdergipark.org.trnih.govnih.govresearchgate.net |
| Curcuma aromatica (rhizomes) | nih.govmdpi.com | |
| Hedychium gardnerianum | ||
| Various other plants | ||
| Synthetic | Cross aldol condensation | chemicalbook.com |
| Ortho-demethylation | chemicalbook.com | |
| Iodine-mediated oxidative cyclization and methylation | chemicalbook.com |
Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding
The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to gain a comprehensive understanding of the biological effects of this compound.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has already been utilized in the study of plants containing this compound. For instance, LC-MS-based metabolomics has been employed for the chemosystematics of Dodonaea viscosa, which is known to produce kaempferol derivatives. The inclusion of this compound in the Human Metabolome Database (HMDB) underscores its relevance in human metabolic studies. Companies like Creative Proteomics also offer specialized services for the analysis of kaempferol and its metabolites, which can provide insights into its metabolic fate and bioactivity.
While direct proteomic studies on this compound are not yet widely published, this represents a significant and promising future research direction. Proteomics, the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications in response to treatment with the compound. This can help to identify its direct protein targets and the signaling pathways it modulates. The availability of antibodies related to this compound suggests its potential application in proteomic techniques like Western blotting. Future research integrating proteomics will be invaluable in building a complete picture of its mechanism of action.
Table 2: Omics Technologies in this compound Research
| Omics Technology | Application | Potential Insights |
| Metabolomics | Chemosystematics of source plants, human metabolome studies, metabolite profiling. | Understanding the natural diversity of the compound, its metabolic fate in humans, and identifying bioactive metabolites. |
| Proteomics | (Emerging) Identification of protein targets and pathway modulation. | Elucidating direct molecular interactions and downstream cellular effects. |
Potential in Natural Product-Based Drug Discovery and Development
This compound holds considerable promise as a lead compound in natural product-based drug discovery and development. medchemexpress.com Its demonstrated biological activities, including antioxidant, anti-inflammatory, and selective cytotoxic effects, provide a strong rationale for further investigation. medchemexpress.comchemicalbook.comcopernicus.org
The therapeutic potential of this compound is being explored for a range of conditions. Its ability to target pathways involved in chronic inflammation suggests its utility in developing treatments for inflammatory diseases. medchemexpress.com Furthermore, its cytotoxic effects against cancer cells position it as a candidate for the development of novel anticancer agents. copernicus.org Researchers are also investigating its potential in the context of cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome. medchemexpress.com
The journey from a promising natural product to a clinically approved drug is long and challenging. Future research will need to focus on comprehensive preclinical studies to evaluate its efficacy, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will also be crucial to potentially design and synthesize more potent and selective analogs. The continued exploration of this compound and its derivatives could lead to the development of new and effective therapies for a variety of human diseases.
Q & A
Q. What are the primary natural sources and structural characteristics of Kaempferol 3,7,4'-trimethyl ether?
this compound is a flavonol aglycone primarily isolated from Siparuna gigantotepala leaves. Its structure includes three methyl groups at the 3-, 7-, and 4'-positions of the kaempferol backbone (C₁₈H₁₆O₆, MW: 328.32). Structural elucidation typically employs NMR and mass spectrometry, with key spectral peaks for methyl groups (δ ~3.8–4.0 ppm in ¹H-NMR) and hydroxyl absence confirming methylation .
Q. What standard methodologies are used to isolate and purify this compound from plant material?
Isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques:
Q. How is the antioxidant activity of this compound assessed in vitro?
Common assays include:
- DPPH/ABTS radical scavenging : Measures hydrogen-donating capacity.
- FRAP assay : Evaluates iron-reducing power.
- Cellular antioxidant models : E.g., inhibition of ROS in HepG2 cells. Positive controls (e.g., ascorbic acid) and solvent controls (e.g., DMSO) are critical for validation .
Advanced Research Questions
Q. How does this compound exhibit selective cytotoxicity against cancer cell lines, and what models are used to study this?
The compound shows selective cytotoxicity (IC₅₀ ~30–40 μg/mL) in panels like NCI-60, with notable activity against leukemia (CEM/ADR5000) and glioblastoma (U87MG.ΔEGFR) cells. Key methodologies:
- MTT/XTT assays : Cell viability measurement after 48–72 hours of treatment.
- Collateral sensitivity testing : Comparing resistant vs. sensitive cell pairs (e.g., CEM/CEM-ADR5000) to identify hypersensitivity .
- Mechanistic follow-up: Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis .
Q. What experimental strategies address discrepancies between the activity of crude plant extracts and isolated this compound?
Discrepancies (e.g., broader efficacy of crude extracts vs. selective activity of the pure compound) can be resolved by:
- Bioactivity-guided fractionation : Isolating subfractions to identify synergists or antagonists.
- Combination studies : Testing the compound with other phytochemicals (e.g., phenolic acids) to mimic extract behavior .
- Metabolomics : Profiling extract components to assess additive/synergistic effects .
Q. How is the role of this compound in modulating NO Synthase and inflammatory pathways evaluated?
- NO inhibition assays : Using LPS-stimulated macrophages (e.g., RAW 264.7) to measure nitrite levels (Griess reagent).
- Western blot/ELISA : Quantifying iNOS, COX-2, and cytokines (e.g., TNF-α, IL-6).
- Pathway-specific inhibitors : Co-treatment with MAPK (e.g., SB203580) or NF-κB (e.g., BAY11-7082) inhibitors to delineate mechanisms .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices?
Challenges include:
- Matrix interference : Addressed via SPE or liquid-liquid extraction.
- Low concentrations : Requires sensitive detection (e.g., LC-MS/MS with MRM mode).
- Standardization : Using deuterated internal standards (e.g., kaempferol-d3) for accuracy .
Methodological Considerations
Q. How to design a study investigating the structure-activity relationship (SAR) of methylated kaempferol derivatives?
- Synthetic analogs : Introduce methyl groups at varying positions (e.g., 3,5,7-trimethyl vs. 3,7,4'-trimethyl).
- Assay panels : Test analogs in parallel for antioxidant (DPPH), anti-inflammatory (NO inhibition), and cytotoxicity (MTT) activities.
- Computational modeling : Docking studies to predict interactions with targets like iNOS or kinases .
Q. What in vivo models are appropriate for validating the neuroprotective or cardioprotective effects of this compound?
- Ischemia-reperfusion models : Middle cerebral artery occlusion (MCAO) in rodents for neuroprotection.
- Atherosclerosis models : ApoE⁻/⁻ mice fed high-fat diets, assessing plaque formation and oxidative stress markers (MDA, SOD).
- Dosage : Typically 10–50 mg/kg/day, administered orally or intraperitoneally, with pharmacokinetic studies to confirm bioavailability .
Data Interpretation and Contradictions
Q. How to reconcile conflicting reports on the IC₅₀ values of this compound across studies?
Variations arise due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
